3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Overview
Description
3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a synthetic organic compound known for its unique chemical structure and biological activities It is a biscoumarin derivative, characterized by the presence of two coumarin moieties linked through a methylene bridge attached to a chlorophenyl group
Mechanism of Action
Target of Action
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties . Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
Coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . They have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Biochemical Pathways
Coumarins are identified as secondary metabolites from plants, bacteria, and fungi . They serve as important models for advanced design and synthesis of more pharmacologically active derivatives . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .
Pharmacokinetics
Their wide-ranging applications in science and technology suggest that they have favorable adme properties .
Result of Action
Coumarins have been shown to have antithrombotic action, specifically anticoagulation, and antiplatelet aggregation . In particular, coumarin-based medications like warfarin, phenprocoumon, and cloricromen have long been used to treat thrombosis in clinical settings .
Action Environment
Given their wide-ranging applications in science and technology, it can be inferred that they are versatile and adaptable to various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The general reaction scheme is as follows:
Reactants: 4-hydroxycoumarin and 2-chlorobenzaldehyde.
Catalyst/Base: Piperidine or pyridine.
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields the desired biscoumarin derivative after purification, typically through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the coumarin moieties can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of bisquinone derivatives.
Reduction: Formation of bisalcohol derivatives.
Substitution: Formation of substituted biscoumarin derivatives.
Scientific Research Applications
3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:
Medicinal Chemistry: It acts as a non-nucleotide inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with potential therapeutic applications in diseases where ENPP1 is implicated.
Enzyme Inhibition: It inhibits urease, an enzyme involved in the hydrolysis of urea, making it useful in studying urease-related processes.
Biological Studies: Its cytotoxic properties are explored for potential anticancer activities.
Industrial Applications: Potential use in the development of enzyme inhibitors for agricultural or pharmaceutical industries.
Comparison with Similar Compounds
Similar Compounds
3,3’-((2-Bromophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a bromine atom instead of chlorine.
3,3’-((2-Methylphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a methyl group instead of chlorine.
3,3’-((2-Nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) imparts unique electronic and steric properties, influencing its binding affinity and specificity towards target enzymes. This makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents.
Properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPVDONOLMSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195790 | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4322-58-1 | |
Record name | 3,3′-[(2-Chlorophenyl)methylene]bis[4-hydroxy-2H-1-benzopyran-2-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4322-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004322581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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